![molecular formula C20H17N3O3S B6561386 N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1021256-94-9](/img/structure/B6561386.png)
N-[(3-methoxyphenyl)methyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
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Description
Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (or ketone) linked to a nitrogen atom. They are derived from acetic acid and have the general formula R-CO-NH2 .
Synthesis Analysis
The synthesis of acetamides typically involves the reaction of an amine with acetic acid or acetic anhydride . The specific synthesis pathway for your compound would likely involve multiple steps to incorporate the various functional groups and the cyclic structure.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of functional groups.Chemical Reactions Analysis
Acetamides can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form carboxylic acids and amines. They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some acetamides are used as pharmaceuticals and their mechanisms of action are related to their ability to interact with biological receptors .
Safety and Hazards
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-26-14-6-4-5-13(9-14)10-21-17(24)11-23-12-22-18-15-7-2-3-8-16(15)27-19(18)20(23)25/h2-9,12H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYLTJMBHOKBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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